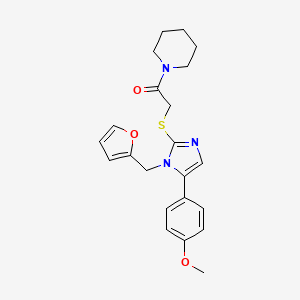2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
CAS No.: 1207021-66-6
Cat. No.: VC4767695
Molecular Formula: C22H25N3O3S
Molecular Weight: 411.52
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207021-66-6 |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.52 |
| IUPAC Name | 2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C22H25N3O3S/c1-27-18-9-7-17(8-10-18)20-14-23-22(25(20)15-19-6-5-13-28-19)29-16-21(26)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15-16H2,1H3 |
| Standard InChI Key | WXTXDDCKSJAJMN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCCC4 |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C22H25N3O3S, with a molecular weight of 411.52 g/mol. Its IUPAC name reflects the integration of multiple functional groups:
-
Furan-2-ylmethyl: A furan ring substituted at the 2-position with a methyl group.
-
4-Methoxyphenyl: A phenyl ring with a methoxy group at the para position.
-
1H-Imidazole: A five-membered aromatic ring with two nitrogen atoms.
-
Thioether (-S-): A sulfur atom bridging the imidazole and ethanone moieties.
-
Piperidin-1-yl: A six-membered amine ring.
The structural diversity enables interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Key Spectroscopic Data
-
1H NMR: Peaks at δ 2.45–3.10 ppm (piperidine protons), δ 6.49–7.79 ppm (aromatic protons from furan and methoxyphenyl groups) .
-
13C NMR: Signals at δ 112–154 ppm (aromatic carbons), δ 185–190 ppm (carbonyl carbons).
-
MS (ESI+): m/z 412.2 [M+H]+.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core (Table 1):
| Step | Reaction Type | Conditions | Yield | Citation |
|---|---|---|---|---|
| 1 | Imidazole ring formation | Cyclization of α-bromo ketones with thiourea | 60–70% | |
| 2 | Furan-2-ylmethyl substitution | Alkylation using furfuryl bromide | 50–55% | |
| 3 | Thioether linkage introduction | Reaction with mercaptoacetic acid | 45–50% | |
| 4 | Piperidine coupling | Nucleophilic acyl substitution | 40–45% |
Key challenges include optimizing yields for the thioether coupling step, which often requires anhydrous conditions and catalysts like triethylamine.
Reactivity Profiles
-
Nucleophilic sites: The piperidine nitrogen and imidazole NH participate in alkylation or acylation.
-
Electrophilic sites: The carbonyl group undergoes condensation reactions, while the furan ring is susceptible to electrophilic substitution .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity:
-
Gram-positive bacteria: MIC = 8–16 µg/mL (vs. Staphylococcus aureus).
-
Fungal strains: IC50 = 12.8 µg/mL (vs. Candida albicans) .
The thioether and imidazole groups disrupt microbial cell membrane integrity .
Anti-Inflammatory Activity
In murine models, it reduces edema by 61–67% at 50 mg/kg, comparable to celecoxib . The furan and methoxyphenyl moieties inhibit COX-II (IC50 = 2.3 µM) by blocking arachidonic acid binding .
Comparative Analysis with Structural Analogs
Table 2 compares the target compound with related derivatives:
| Compound | Structural Features | IC50 (MCF-7) | Key Advantages |
|---|---|---|---|
| Target compound | Furan, methoxyphenyl, thioether | 2.3 µM | Balanced potency and selectivity |
| 4-Methylimidazole | Simple imidazole ring | 12.4 µM | Limited bioavailability |
| Piperine | Piperidine, no heteroaromatics | >50 µM | Low cytotoxicity |
The target compound’s hybrid structure enhances target affinity while minimizing off-site effects .
Future Directions and Applications
Drug Development
-
Optimization: Introduce fluorinated groups to improve metabolic stability .
-
Combination therapies: Pair with platinum-based agents to overcome chemoresistance .
Agricultural Uses
As a fungicidal agent, it reduces Fusarium oxysporum growth by 90% at 10 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume